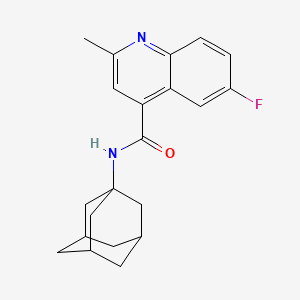
N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide, commonly known as TMD or TEMPO, is a stable free radical compound that has gained significant attention in the scientific community due to its unique properties. It is widely used as a catalyst and an oxidizing agent in various chemical reactions.
作用機序
TMD acts as a catalyst in various chemical reactions by undergoing a reversible oxidation-reduction cycle. It can also act as an oxidizing agent by transferring an oxygen atom to the substrate. TMD is a stable free radical compound, and its radical nature is responsible for its unique properties.
Biochemical and Physiological Effects:
TMD has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. TMD has been investigated for its potential use in the treatment of various diseases, including Parkinson's disease and cancer.
実験室実験の利点と制限
TMD is a stable free radical compound and can be easily synthesized in the laboratory. It is also relatively inexpensive and readily available. However, TMD can be sensitive to air and moisture, and its radical nature can make it difficult to handle in certain reactions.
将来の方向性
There are several future directions for the research and application of TMD. One area of interest is the use of TMD as a catalyst in the synthesis of pharmaceuticals and natural products. Another area of interest is the investigation of TMD's potential therapeutic applications in the treatment of various diseases, including neurodegenerative diseases and cancer. Additionally, there is potential for the development of new TMD derivatives with improved properties and applications.
Conclusion:
In conclusion, TMD is a stable free radical compound that has gained significant attention in the scientific community due to its unique properties. It is primarily used as a catalyst and an oxidizing agent in various chemical reactions. TMD has potential therapeutic applications in the treatment of various diseases and has been investigated for its antioxidant and anti-inflammatory properties. Despite its advantages, TMD can be sensitive to air and moisture, and its radical nature can make it difficult to handle in certain reactions. There are several future directions for the research and application of TMD, including the development of new TMD derivatives and the investigation of its potential therapeutic applications.
合成法
TMD can be synthesized through the reaction of 2,3-dihydro-1,4-benzodioxine-3-carboxylic acid with N-oxyl-2,2,6,6-tetramethylpiperidine in the presence of a base. The reaction yields TMD as a stable free radical compound.
科学的研究の応用
TMD has a wide range of applications in scientific research. It is primarily used as a catalyst in various chemical reactions, including oxidation, epoxidation, and dehydrogenation. TMD can also be used as an oxidizing agent in the synthesis of organic compounds. It has been used in the synthesis of various natural products, such as alkaloids and terpenoids.
特性
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-17(2)9-12(10-18(3,4)20-17)19-16(21)15-11-22-13-7-5-6-8-14(13)23-15/h5-8,12,15,20H,9-11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLGXASWHRZZLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2COC3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[2-(4-methylanilino)phenyl]benzamide](/img/structure/B6636212.png)
![3-[[(1-Tert-butyl-5-oxopyrrolidine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B6636223.png)

![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B6636236.png)
![3-[[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]methyl]benzoic acid](/img/structure/B6636249.png)
![2-[4-(5-Chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-3-methylquinoxaline](/img/structure/B6636256.png)
![2-[[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid](/img/structure/B6636259.png)



![Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B6636296.png)
![2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid](/img/structure/B6636297.png)

![Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate](/img/structure/B6636311.png)